molecular formula C28H31N7O3 B11180169 N,N'-bis(2-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine

N,N'-bis(2-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11180169
M. Wt: 513.6 g/mol
InChI Key: ZUSCHHKWOKSBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N4-BIS(2-METHOXYPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core substituted with methoxyphenyl and piperazinyl groups, which contribute to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

The synthesis of N2,N4-BIS(2-METHOXYPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of methoxyphenyl and piperazinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for efficiency and cost-effectiveness .

Chemical Reactions Analysis

N2,N4-BIS(2-METHOXYPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

Scientific Research Applications

N2,N4-BIS(2-METHOXYPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2,N4-BIS(2-METHOXYPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxyphenyl and piperazinyl groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The triazine core plays a crucial role in stabilizing these interactions and enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

N2,N4-BIS(2-METHOXYPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE can be compared to other similar compounds, such as:

These compounds share structural similarities but differ in their specific applications and chemical properties, highlighting the uniqueness of N2,N4-BIS(2-METHOXYPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE.

Properties

Molecular Formula

C28H31N7O3

Molecular Weight

513.6 g/mol

IUPAC Name

2-N,4-N-bis(2-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C28H31N7O3/c1-36-21-14-12-20(13-15-21)34-16-18-35(19-17-34)28-32-26(29-22-8-4-6-10-24(22)37-2)31-27(33-28)30-23-9-5-7-11-25(23)38-3/h4-15H,16-19H2,1-3H3,(H2,29,30,31,32,33)

InChI Key

ZUSCHHKWOKSBRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=NC(=N3)NC4=CC=CC=C4OC)NC5=CC=CC=C5OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.